![molecular formula C18H16F3NO B2915170 1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol CAS No. 2305522-56-7](/img/structure/B2915170.png)
1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol, commonly known as DF-MP-3, is a chemical compound with potential therapeutic applications. DF-MP-3 belongs to the class of compounds known as β-arrestin-biased agonists, which have been shown to have superior therapeutic properties compared to traditional agonists.
作用機序
DF-MP-3 is a β-arrestin-biased agonist, which means that it selectively activates the β-arrestin pathway while minimizing activation of the G protein pathway. This biased signaling has been shown to have superior therapeutic properties compared to traditional agonists, which activate both pathways. The β-arrestin pathway is involved in the regulation of many cellular processes, including inflammation, pain, and cell proliferation.
Biochemical and Physiological Effects:
DF-MP-3 has been shown to have potent analgesic effects in animal models of pain, with a longer duration of action compared to traditional agonists. DF-MP-3 has also been shown to have anti-inflammatory effects, with a reduction in pro-inflammatory cytokine production. In addition, DF-MP-3 has been shown to have anti-tumor effects, with a reduction in tumor growth and metastasis.
実験室実験の利点と制限
DF-MP-3 has several advantages for lab experiments. It has a longer duration of action compared to traditional agonists, making it easier to study the effects of the compound over time. In addition, its β-arrestin-biased signaling makes it a more selective agonist, minimizing off-target effects. However, DF-MP-3 is a relatively new compound, and its effects in humans have not been extensively studied. In addition, the synthesis of DF-MP-3 is complex and requires several steps, which may limit its availability for lab experiments.
将来の方向性
DF-MP-3 has several potential future directions for research. One area of interest is its potential as a treatment for chronic pain. Further studies are needed to determine the safety and efficacy of DF-MP-3 in humans. Another area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosing and administration of DF-MP-3 for cancer therapy. Finally, DF-MP-3 may have potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to determine the safety and efficacy of DF-MP-3 in these diseases.
合成法
DF-MP-3 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 2,5-difluoronitrobenzene with 4-fluorobenzyl bromide, followed by reduction of the nitro group to an amine using palladium-catalyzed hydrogenation. The resulting amine is then coupled with propargyl alcohol to obtain DF-MP-3.
科学的研究の応用
DF-MP-3 has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain. DF-MP-3 has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, DF-MP-3 has been shown to have anti-tumor effects in animal models of cancer, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
1-(2,5-difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c1-2-9-22(11-13-3-5-14(19)6-4-13)12-18(23)16-10-15(20)7-8-17(16)21/h1,3-8,10,18,23H,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLCWWKPCNOELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=C(C=C1)F)CC(C2=C(C=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。